2-(4-Phenylpiperidin-1-yl)ethanamine
Overview
Description
2-(4-Phenylpiperidin-1-yl)ethanamine is a versatile chemical compound with significant potential in scientific research. It belongs to the class of piperidines, which are known for their unique biochemical properties. The compound’s structure includes a piperidine ring substituted with a phenyl group and an ethanamine chain, making it a valuable precursor in various chemical syntheses .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit butyrylcholinesterase (buche) , suggesting that 2-(4-Phenylpiperidin-1-yl)ethanamine may also interact with this enzyme. BuChE plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanamine typically involves the reaction of 4-phenylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Phenylpiperidin-1-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Comparison with Similar Compounds
- 2-(3-Phenylpiperidin-1-yl)ethanamine
- 1-(2-Propoxyphenyl)ethanamine
- 3-Phenoxy-2-phenylpiperidine
- 1,3-Dimethyl-2-phenylpiperidine
Comparison: 2-(4-Phenylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSDLKIKGGPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423724 | |
Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41914-43-6 | |
Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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